molecular formula C11H14N2O2 B15237911 (3R)-3-Amino-3-(2,4-dimethoxyphenyl)propanenitrile

(3R)-3-Amino-3-(2,4-dimethoxyphenyl)propanenitrile

Cat. No.: B15237911
M. Wt: 206.24 g/mol
InChI Key: IASCVOHGPBVPFH-SNVBAGLBSA-N
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Description

(3R)-3-Amino-3-(2,4-dimethoxyphenyl)propanenitrile is an organic compound that belongs to the class of nitriles. This compound features an amino group and a nitrile group attached to a propanenitrile backbone, with two methoxy groups on the phenyl ring. Such compounds are often of interest in medicinal chemistry and organic synthesis due to their potential biological activities and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-Amino-3-(2,4-dimethoxyphenyl)propanenitrile can be achieved through several synthetic routes. One common method involves the reaction of (2,4-dimethoxyphenyl)acetonitrile with a suitable amine under reductive amination conditions. The reaction typically requires a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-Amino-3-(2,4-dimethoxyphenyl)propanenitrile can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The methoxy groups on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation are common methods.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be employed.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of (3R)-3-Amino-3-(2,4-dimethoxyphenyl)propanenitrile depends on its specific biological target. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved can vary based on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    (3R)-3-Amino-3-phenylpropanenitrile: Lacks the methoxy groups on the phenyl ring.

    (3R)-3-Amino-3-(4-methoxyphenyl)propanenitrile: Contains only one methoxy group on the phenyl ring.

Uniqueness

(3R)-3-Amino-3-(2,4-dimethoxyphenyl)propanenitrile is unique due to the presence of two methoxy groups on the phenyl ring, which can influence its reactivity and biological activity. The specific substitution pattern can affect the compound’s electronic properties and interactions with biological targets.

Properties

Molecular Formula

C11H14N2O2

Molecular Weight

206.24 g/mol

IUPAC Name

(3R)-3-amino-3-(2,4-dimethoxyphenyl)propanenitrile

InChI

InChI=1S/C11H14N2O2/c1-14-8-3-4-9(10(13)5-6-12)11(7-8)15-2/h3-4,7,10H,5,13H2,1-2H3/t10-/m1/s1

InChI Key

IASCVOHGPBVPFH-SNVBAGLBSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)[C@@H](CC#N)N)OC

Canonical SMILES

COC1=CC(=C(C=C1)C(CC#N)N)OC

Origin of Product

United States

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